molecular formula C18H11NO3 B5682456 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B5682456
M. Wt: 289.3 g/mol
InChI Key: ZKACPZVIVJHAAY-UHFFFAOYSA-N
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Description

3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features both furan and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a furan derivative under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, acids, and bases are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of both indole and furan moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-hydroxy-5-phenylfuran-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-17-16(12-8-4-5-9-14(12)19-17)13-10-15(22-18(13)21)11-6-2-1-3-7-11/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKACPZVIVJHAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)O)C3=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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